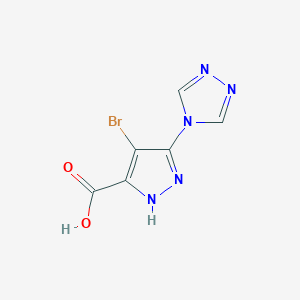

4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

Description

This compound features a pyrazole core substituted with a bromine atom at position 4, a 1,2,4-triazolyl group at position 3, and a carboxylic acid at position 4. Its molecular formula is C$7$H$5$BrN$4$O$2$, with a molar mass of 257.05 g/mol (derived from analogous compounds in and ).

Properties

IUPAC Name |

4-bromo-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSKSPFEOHQLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid typically involves the bromination of 3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid. This reaction is often carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted pyrazoles or triazoles.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of 4-bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid exhibit significant antifungal properties. For instance, compounds with similar structures have been shown to inhibit the growth of various fungal pathogens by interfering with their cellular processes. A study indicated that triazole derivatives effectively inhibited the ergosterol biosynthesis pathway in fungi, which is crucial for maintaining cell membrane integrity .

Antibacterial Properties

The antibacterial activity of this compound has also been investigated. It has been reported that triazole derivatives can disrupt bacterial cell wall synthesis and function as effective antibacterial agents against both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of key enzymes involved in peptidoglycan synthesis .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. Triazole-containing compounds have shown promise in inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Research indicates that these compounds can interact with DNA and inhibit enzymes necessary for cancer cell survival .

Case Studies

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like 4-bromoaniline or similar derivatives. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism by which 4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and triazole ring play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their distinguishing features:

Key Differences in Physicochemical Properties

- Polarity and Solubility : The triazolyl group in the target compound increases polarity compared to alkyl-substituted analogs (e.g., 128537-48-4), but the carboxylic acid ensures moderate aqueous solubility. Methoxyphenyl derivatives (e.g., 45496319) exhibit lower solubility due to aromatic bulk .

- Acidity : The carboxylic acid (pKa ~2.5) is more acidic than sulfonamide derivatives (e.g., compounds 16–18 in , pKa ~10), making it suitable for salt formation .

- Thermal Stability : Bromine at position 4 stabilizes the pyrazole ring against thermal degradation, a feature shared with analogs like 1092683-57-2 .

Biological Activity

4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a triazole ring, which are critical for its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological interactions.

Synthesis

The synthesis typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Bromination : The introduction of bromine is performed using brominating agents under controlled conditions.

- Carboxylation : The final step involves the addition of a carboxylic acid group to complete the structure.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be pivotal in disease pathways.

- Receptor Binding : Its unique structural features allow it to bind effectively to various biological receptors, influencing cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound has significant anticancer properties. For instance:

- Cell Line Studies : The compound was tested against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). Results indicated IC50 values in the micromolar range, suggesting potent activity (Table 1).

| Cell Line | Compound Concentration (µM) | IC50 Value (µM) |

|---|---|---|

| MCF7 | 0.5 | 12.50 |

| A549 | 0.3 | 26.00 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. This was evidenced through in vitro assays where it reduced the levels of pro-inflammatory cytokines in activated macrophages.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : A study conducted by Wei et al. reported that derivatives of this compound showed significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 17 µM .

- Inflammation Model : In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in paw edema compared to control groups .

- Antimicrobial Testing : A recent investigation found that formulations containing this compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and hydrazine derivatives, followed by bromination and triazole incorporation. Hydrolysis of ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) yields carboxylic acid derivatives . Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMSO) and chromatography (silica gel, eluent: ethyl acetate/hexane).

- Key Data : Yields range from 60–80% after purification. Confirmation via HPLC (≥95% purity) and melting point analysis (e.g., 72–79°C for structural analogs) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole/pyrazole ring vibrations (C-N stretches ~1500–1600 cm⁻¹) .

- NMR : ¹H NMR confirms bromine’s deshielding effect (e.g., pyrazole C-H protons at δ 7.2–8.5 ppm). ¹³C NMR detects carboxylic acid at ~165–170 ppm .

- Mass spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., C₇H₅BrN₄O₂: ~273.99 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.